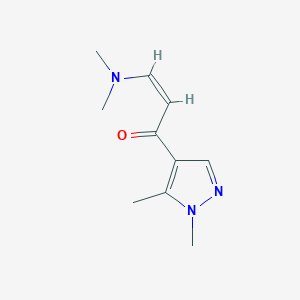

(2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-9(7-11-13(8)4)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCAQJJZSMDMKA-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)C(=O)/C=C\N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for potential pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound can be explored for their therapeutic potential. The pyrazole ring is a common scaffold in many pharmaceutical agents.

Industry

In material science, the compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one” can be contextualized against related compounds, as outlined below:

Structural Analogues with Pyrazole Cores

- Compound (Z)-1,5-dimethyl-4-((2-nitrocyclohexa-2,4-dienyl)methyleneamino)-2-phenyl-1H-pyrazol-3(2H)-one (): Similarity: Both compounds share the 1,5-dimethylpyrazole backbone, which imparts rigidity and influences π-stacking interactions. Difference: The nitrocyclohexadienyl substituent in this analogue introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. This difference likely alters solubility and redox behavior. Synthesis: The analogue is synthesized via imine formation, a method that could theoretically apply to the target compound but with adjustments for the enone system .

- Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine derivatives (): Similarity: Both classes involve pyrazole fused with larger heterocyclic systems. The target compound’s enone system, however, limits conjugation beyond the pyrazole ring. Isomerization: Unlike the fixed Z-configuration of the target compound, pyrazolotriazolopyrimidines in undergo isomerization under specific conditions, highlighting configurational instability in related systems .

Enone-Containing Analogues

- Chalcone Derivatives (): Similarity: Chalcones like “(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one” share the propenone skeleton, a key motif for Michael addition reactivity and photophysical properties. Difference: The E-configuration in chalcones allows for greater planarity (dihedral angles: 7.14°–56.26°), whereas the Z-configuration in the target compound introduces steric clash between the dimethylamino group and pyrazole ring, reducing planarity. This steric hindrance may lower crystallinity compared to chalcones .

- Coumarin-Benzodiazepine Hybrids (): Similarity: Hybrid systems like “1,5-dimethyl-4-(coumarin-3-yl)-2-phenylpyrazol-3-one” integrate pyrazole with aromatic systems, akin to the target compound’s pyrazole-propenone hybrid. Difference: The coumarin moiety in these hybrids introduces fluorescence properties absent in the target compound. Additionally, the tetrazolyl substituents in enhance hydrogen-bonding capacity, unlike the dimethylamino group, which primarily contributes to basicity .

Electronic and Steric Effects

| Property | Target Compound | Chalcone (E-configuration) | Pyrazolopyrimidine Derivatives |

|---|---|---|---|

| Conjugation | Limited to pyrazole-enone system | Extended conjugation across aryl groups | Fused heterocyclic system enhances conjugation |

| Electron Effects | Electron-donating dimethylamino group | Electron-withdrawing substituents (e.g., F) | Mixed effects based on substituents |

| Steric Hindrance | High (Z-configuration) | Low (E-configuration) | Moderate (planar fused rings) |

| Crystallinity | Likely reduced due to steric clash | High (planar dihedral angles) | High (rigid fused systems) |

Biological Activity

(2Z)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known by its CAS number 1001500-19-1, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 205.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Structural Formula

Key Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 1001500-19-1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- The compound was tested against several human cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HL-60 (leukemia). The IC50 values were found to be in the low micromolar range, indicating significant potency.

- Example results include:

- MDA-MB-231: IC50 = 3.5 µM

- A549: IC50 = 4.0 µM

- HL-60: IC50 = 2.8 µM

The proposed mechanism involves the inhibition of key cellular pathways associated with tumor growth and survival. Docking studies suggest that the compound interacts with proteins involved in apoptosis and cell cycle regulation.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dimethylamino Group : Enhances solubility and bioavailability.

- Pyrazole Ring : Provides a scaffold for interaction with biological targets.

Pharmacological Profile

In addition to anticancer properties, preliminary studies indicate potential anti-inflammatory and analgesic effects. These activities are being explored through various animal models to assess efficacy and safety.

Summary of Pharmacological Effects

| Activity Type | Observed Effect |

|---|---|

| Anticancer | Significant cytotoxicity |

| Anti-inflammatory | Inhibition of inflammatory markers |

| Analgesic | Pain relief in animal models |

Future Directions

Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies will focus on:

- Long-term toxicity assessments.

- Development of derivatives to enhance selectivity and potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.